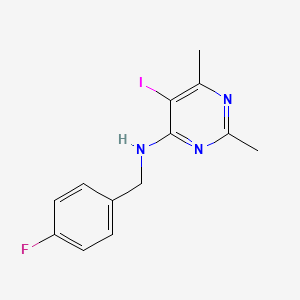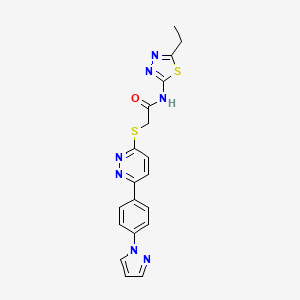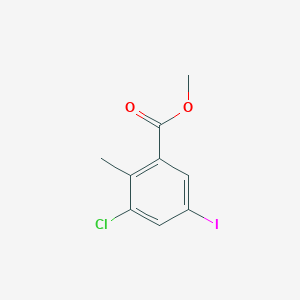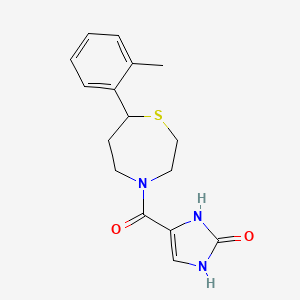![molecular formula C22H19N5O2 B2692467 (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(3-(pyridin-2-yloxy)phenyl)methanone CAS No. 1796959-15-3](/img/structure/B2692467.png)
(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(3-(pyridin-2-yloxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(3-(pyridin-2-yloxy)phenyl)methanone is a synthetic organic compound with a complex fused ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis. A common starting material might be 2-methylpyrazole. The initial step could involve cyclization reactions forming the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin core. The final steps often include introducing the phenyl and pyridin-2-yloxy groups through substitution reactions. Reaction conditions such as solvent type, temperature, and catalysts are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
On an industrial scale, the production methods would likely focus on cost efficiency and scalability. This might involve using continuous flow reactors, which allow for better control of reaction parameters and can handle larger volumes. Automation and high-throughput synthesis are essential for scaling up the preparation of complex molecules like this.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It might oxidize to form corresponding N-oxides.
Reduction: Hydrogenation could potentially reduce double bonds or nitro groups if present.
Substitution: Nucleophilic and electrophilic substitution reactions could modify its side chains.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., palladium on carbon with hydrogen gas), and various nucleophiles/electrophiles for substitution reactions. Conditions such as temperature, pressure, and pH need to be precisely controlled.
Major Products Formed
The major products depend on the specific reactions. For example, oxidation might yield N-oxides, while reduction could lead to fully hydrogenated derivatives. Substitution reactions could introduce a variety of functional groups, enhancing the compound's versatility.
Scientific Research Applications
This compound has several research applications:
Chemistry: It serves as a building block for more complex molecules and can act as a ligand in coordination chemistry.
Biology: The structure suggests potential for biological activity, making it a candidate for drug discovery and enzyme inhibition studies.
Medicine: Research might explore its pharmacological properties, including potential therapeutic uses.
Industry: The compound could be used in developing novel materials, given its unique structural features.
Mechanism of Action
Comparing (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(3-(pyridin-2-yloxy)phenyl)methanone to similar compounds, we can note:
Structural Uniqueness: The fused ring system distinguishes it from simpler pyrazole or pyrimidine derivatives.
Reactivity: It might exhibit different reactivity patterns due to steric and electronic effects from its bulky structure.
Applications: Its unique structure might make it more suitable for specific applications, such as targeted drug design or material science.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines
Pyridin-2-yloxyphenyl derivatives
Fused heterocyclic compounds with biological activity
This compound's multi-faceted nature offers rich potential for exploration across various fields of science and industry.
Properties
IUPAC Name |
(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(3-pyridin-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-15-11-20-24-13-17-14-26(10-8-19(17)27(20)25-15)22(28)16-5-4-6-18(12-16)29-21-7-2-3-9-23-21/h2-7,9,11-13H,8,10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQDTZDMQYQVNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=N5)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,6-Dimethyl-1,2,3,3a,4,5-hexahydrobenzo[de]isoquinoline;hydrochloride](/img/structure/B2692389.png)
![N-[3-[2-benzoyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2692390.png)
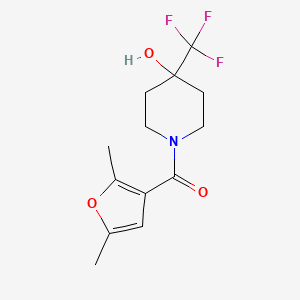
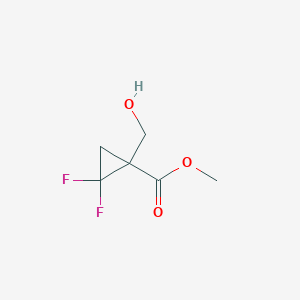
![3-benzyl-8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692394.png)

![6,7-dimethyl5-(4-tert-butylphenyl)-2,2-dioxo-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2692396.png)
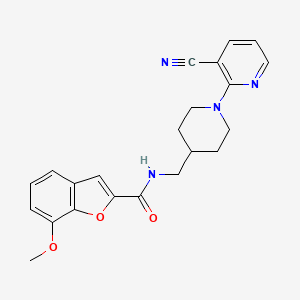
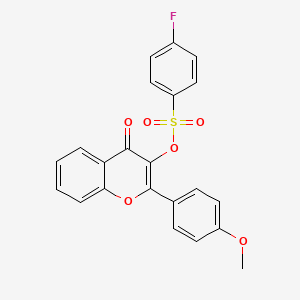
![dimethyl 2,2'-(1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B2692402.png)
